molecular formula C20H17ClFN5O3S2 B2900153 N-(2-chloro-4-fluorophenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide CAS No. 1184965-21-6

N-(2-chloro-4-fluorophenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide

Cat. No.: B2900153
CAS No.: 1184965-21-6
M. Wt: 493.96
InChI Key: UOAYIJRWGIMYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-chloro-4-fluorophenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative characterized by a complex tricyclic core containing sulfur (thia), nitrogen (tetraaza), and oxygen (oxolane) atoms. Its molecular formula is C₂₁H₁₈ClFN₄O₃S₂, with a molecular weight of 532.98 g/mol. Key structural features include:

  • A thia-triazatricyclo[7.3.0.0²⁶]dodeca-tetraen system, contributing to conformational rigidity and aromatic stability.
  • An oxolan-2-ylmethyl substituent, which may improve solubility compared to purely aromatic analogs .

The compound’s synthesis likely involves multicomponent reactions (MCRs) common for nitrogenous heterocycles, followed by crystallization and refinement using tools like SHELXL for structural validation .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3S2/c21-13-8-11(22)3-4-14(13)23-16(28)10-32-20-25-24-19-26(9-12-2-1-6-30-12)18(29)17-15(27(19)20)5-7-31-17/h3-5,7-8,12H,1-2,6,9-10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAYIJRWGIMYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on shared functional groups (e.g., acetamide, aromatic/heterocyclic cores) and substituents (halogens, sulfonyl/sulfanyl groups). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Features Inferred Applications
Target Compound C₂₁H₁₈ClFN₄O₃S₂ 532.98 Chloro-fluorophenyl, thia-triazatricyclo, oxolane, sulfanyl-acetamide Enzyme inhibition, antimicrobial
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ 334.21 Fluorophenyl, cyclohexyl, propyl-acetamide Biological activity (unspecified)
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide C₁₇H₁₇NO₃ 283.32 Acetylphenoxy, o-tolyl-acetamide Industrial intermediates
794536-20-2 (2-[[4-amino-5-[(4-methoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide) C₁₇H₂₄N₆O₄S 408.48 Triazole, methoxyphenoxy, oxolane, sulfanyl-acetamide Potential kinase inhibitors

Key Observations:

Aromatic vs. Compared to N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide, the heterocyclic core may reduce metabolic degradation due to steric hindrance .

The oxolane group enhances solubility relative to non-polar substituents (e.g., cyclohexyl in ), balancing bioavailability .

Sulfanyl/Sulfonyl Moieties :

  • The sulfanyl group in the target compound and 794536-20-2 may facilitate covalent bonding with cysteine residues in enzymes, a mechanism less likely in analogs lacking sulfur (e.g., ) .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s tricyclic core likely requires advanced MCRs or stepwise cyclization, contrasting with simpler acetamide syntheses (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.